Pigment yellow 3
Overview
Description
Pigment Yellow 3, also known as Hansa Yellow 10G, is a synthetic organic pigment belonging to the arylide yellow family. It is widely used in various applications due to its bright greenish-yellow color, high tinting strength, and good lightfastness. The chemical structure of this compound is characterized by the presence of a monoazo group, which contributes to its vibrant color and stability.
Mechanism of Action
Target of Action
Carnelio Yellow 10G, also known as Pigment Yellow 3, is primarily used as a coloring agent in various applications such as paints, plastics, and textiles . Its primary targets are the materials it is intended to color. The role of Carnelio Yellow 10G is to impart a yellow hue to these materials, enhancing their aesthetic appeal .
Mode of Action
Carnelio Yellow 10G interacts with its targets by adhering to the surface of the materials. This interaction results in the material taking on the color of the pigment. The compound is a glycol ether that belongs to the class of organic compounds . It is chemically stable at room temperature but decomposes when heated or irradiated with UV light .
Biochemical Pathways
Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms like algae, some types of fungus and some bacteria .
Pharmacokinetics
It is known to have a low surface area, high hiding power, and excellent light fastness . These properties may impact its bioavailability in certain applications, such as its use in paints and coatings.
Result of Action
The molecular and cellular effects of Carnelio Yellow 10G’s action are primarily visual. When applied to a material, the pigment imparts a yellow color. This is due to the compound’s molecular structure, which reflects certain wavelengths of light while absorbing others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carnelio Yellow 10G. For instance, exposure to heat or UV light can cause the compound to decompose, potentially altering its color . Additionally, the compound’s effectiveness as a pigment can be influenced by the properties of the material it is applied to, such as its texture and color .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Yellow 3 involves a two-step process. In the first step, a diazonium salt is prepared from 4-chloro-2-nitroaniline and sodium nitrite. This diazonium salt is then coupled with 2-chloroacetoacetanilide in the second step to form this compound. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the pigment. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.
Chemical Reactions Analysis
Types of Reactions
Pigment Yellow 3 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the azo group, affecting the pigment’s stability and color.
Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered color properties and stability.
Scientific Research Applications
Pigment Yellow 3 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Widely used in the production of paints, coatings, plastics, and inks due to its bright color and stability.
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 1: Another arylide yellow pigment with a slightly different shade of yellow.
Pigment Yellow 65: Known for its excellent lightfastness and heat stability.
Pigment Yellow 175: Offers a more vibrant yellow color and better lightfastness compared to Pigment Yellow 3.
Uniqueness
This compound is unique due to its specific shade of greenish-yellow, high tinting strength, and good overall stability. It is preferred in applications where a bright and stable yellow pigment is required.
Properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNFLIDNYOATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863873 | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; NKRA; Other Solid | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6486-23-3 | |
Record name | Pigment Yellow 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6486-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006486233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment yellow 3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT YELLOW 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L885GOC9B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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